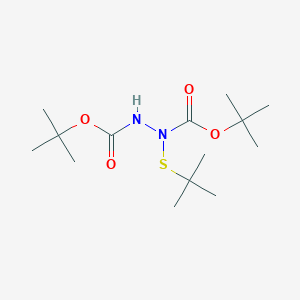

Di-tert-butyl 1-(tert-butylthio)-1,2-hydrazinedicarboxylate

Overview

Description

Synthesis Analysis

The synthesis of compounds involving tert-butyl groups often involves complex reactions. For instance, tert-butyl groups have been attached to large proteins or complexes for NMR studies . In another study, the synthesis of thioketals involved 1,2,4,5-tetrakis (tert-butylthio)benzene as the starting material .Molecular Structure Analysis

The molecular structure of compounds with tert-butyl groups can be analyzed using techniques like NMR spectroscopy. The 1H NMR signal of a tert-butyl group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility .Chemical Reactions Analysis

The chemical reactions involving tert-butyl groups can be complex. For instance, tert-butyl groups have been attached to single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate .Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with tert-butyl groups can be influenced by the nature of the tert-butyl groups. For example, the insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV .Scientific Research Applications

Di-tert-butyl 1-(tert-butylthio)-1,2-hydrazinedicarboxylate is a chemical compound utilized in various scientific research fields. Its applications range from being a reagent for introducing tert-butylthio groups into other molecules, to playing a role in the synthesis of complex organic compounds.

Applications in Chemical Synthesis

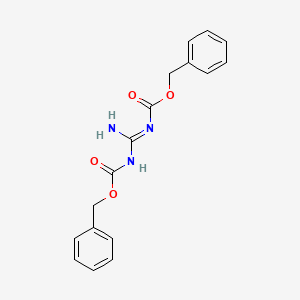

Synthesis of Sulfur-Activated Compounds : This compound has been used as a sulfur-activated reagent, particularly suitable for introducing tert-butylthio groups into cysteine, cysteine derivatives, and cysteine peptides. It offers high yields and is stable upon storage, making it a valuable tool in peptide chemistry (Wünsch, Moroder, & Romani, 1982).

Role in the Synthesis of Bicyclo Compounds : It has been utilized in the scalable synthesis of bicyclic compounds, demonstrating its value in creating complex molecular structures. The process described involves hydrohydrazination reactions, showcasing the versatility of this compound in organic synthesis (Bunker, Sach, Huang, & Richardson, 2011).

Facilitating Alkylation in Hydrazine Derivatives : This compound has been investigated for its role in the alkylation of hydrazine derivatives. It has shown potential in yielding mono- or di-substituted hydrazine derivatives under mild conditions, which are precursors for trisubstituted hydrazines (Rasmussen, 2006).

Utilization in Material Science

Formation of Supramolecular Self-Assembles : The compound has been studied in the context of creating supramolecular self-assemblies. It is used in the formation of nanoscale particles based on thiacalix[4]arenes, which are capable of recognizing metal cations and dicarboxylic acids. These assemblies can form cascade or commutative three-component supramolecular systems (Yushkova, Stoikov, Zhukov, Puplampu, Rizvanov, Antipin, & Konovalov, 2012).

Role in Synthesizing Hydrazone Derivatives : It has been utilized in the synthesis of hydrazone derivatives, which play a crucial role in material science and organic chemistry. These derivatives have been characterized and investigated for their potential applications in various fields, further highlighting the versatility of this compound (Villiers, Thuéry, & Ephritikhine, 2006).

Mechanism of Action

Target of Action

Di-tert-butyl 1-(tert-butylthio)-1,2-hydrazinedicarboxylate, also known as tert-butyl N-tert-butylsulfanyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate, has been used as a sensing material in the creation of a Lu(III) PVC membrane sensor . The primary target of this compound is the Lu(III) ion .

Mode of Action

The compound interacts with its target, the Lu(III) ion, by playing the role of a suitable ionophore . It shows a Nernstian behavior over a wide concentration range .

Biochemical Pathways

The compound’s role as an ionophore suggests it may influence ion transport pathways, particularly those involving lu(iii) ions .

Result of Action

The compound’s action results in a Nernstian behavior over a wide concentration range, with a slope of 20.2 ± 0.4 mV per decade . This behavior allows it to function effectively as a sensing material in a Lu(III) PVC membrane sensor .

Action Environment

The compound can be used in a pH range of 2.9-8.8, suggesting that its action, efficacy, and stability are influenced by the pH of the environment . The sensor also has a very short response time in the whole concentration range, which may also be an important environmental factor .

Future Directions

properties

IUPAC Name |

tert-butyl N-tert-butylsulfanyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O4S/c1-12(2,3)19-10(17)15-16(21-14(7,8)9)11(18)20-13(4,5)6/h1-9H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWYOPQOADUFLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)SC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407755 | |

| Record name | Di-tert-butyl 1-(tert-butylsulfanyl)hydrazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-tert-butyl 1-(tert-butylthio)-1,2-hydrazinedicarboxylate | |

CAS RN |

84592-35-8 | |

| Record name | Di-tert-butyl 1-(tert-butylsulfanyl)hydrazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B1599866.png)

![3-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-oxo-1,2,5-thiadiazole-3,4-diamine](/img/structure/B1599873.png)